molecular formula C11H11ClF3NO3S B1629408 2-Morpholino-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 906352-76-9

2-Morpholino-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1629408
M. Wt: 329.72 g/mol
InChI Key: QKPUXWDNBKSLIW-UHFFFAOYSA-N
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Description

2-Morpholino-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the empirical formula C11H11ClF3NO3S . It has a molecular weight of 329.72 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The SMILES string of this compound is FC(F)(F)c1ccc(N2CCOCC2)c(c1)S(Cl)(=O)=O . This notation provides a way to represent the structure of the chemical in a textual format. The InChI key, another form of chemical structure representation, is QKPUXWDNBKSLIW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is described as having a clear colorless to yellow liquid appearance . More detailed physical and chemical properties were not available in the sources I found.

Safety And Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

As for future directions, it’s difficult to predict without specific context. The use and research of this compound would depend on its reactivity, potential applications, and the objectives of the researchers or chemists involved. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals , indicating its potential use in various research and development contexts.

properties

IUPAC Name

2-morpholin-4-yl-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO3S/c12-20(17,18)10-7-8(11(13,14)15)1-2-9(10)16-3-5-19-6-4-16/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPUXWDNBKSLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640285
Record name 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-5-(trifluoromethyl)benzenesulfonyl chloride

CAS RN

906352-76-9
Record name 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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